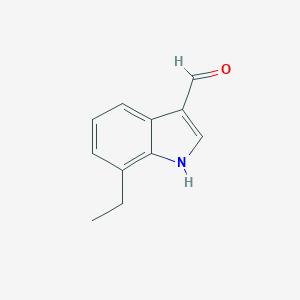

7-Ethyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-ethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTNMUOPASFCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356330 | |

| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154989-45-4 | |

| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 7-Ethyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. This document details the synthesis of the precursor, 7-ethyl-1H-indole, and its subsequent conversion to the target aldehyde, with a focus on detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel drug candidates. Its indole scaffold, substituted at the 7-position with an ethyl group and functionalized with a carbaldehyde at the 3-position, offers a versatile platform for the development of compounds with potential therapeutic applications. The synthesis of this molecule typically involves a two-stage process: the formation of the 7-ethyl-1H-indole core, followed by the introduction of the formyl group at the C3 position.

Synthesis of the Precursor: 7-Ethyl-1H-indole

The most common and adaptable method for the laboratory-scale synthesis of 7-ethyl-1H-indole is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

Fischer Indole Synthesis of 7-Ethyl-1H-indole

The Fischer indole synthesis provides a reliable route to 7-ethyl-1H-indole, starting from 2-ethylphenylhydrazine and acetaldehyde. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2]

Materials:

-

2-Ethylphenylhydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethanol

-

Sodium carbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 2-ethylphenylhydrazine hydrochloride in ethanol. Add acetaldehyde dropwise to the solution while stirring. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone can be isolated or used directly in the next step.

-

Cyclization: To the flask containing the hydrazone, add polyphosphoric acid (or a mixture of acetic acid and a catalytic amount of sulfuric acid). Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 2-4 hours.[3] Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude 7-ethyl-1H-indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Method | Starting Material | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Reference |

| Catalytic Dehydrocyclization | 2,6-Diethylaniline | Copper chromite catalyst, 500-700 °C, steam | Up to 78 | 67 | [4] |

Note: This data is for an industrial-scale catalytic dehydrocyclization and may not be directly comparable to a laboratory-scale Fischer indole synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde core structure. Indole-3-carbaldehyde and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The parent compound, indole-3-carboxaldehyde, is a known metabolite of tryptophan and acts as a ligand for the aryl hydrocarbon receptor (AhR), playing a role in modulating immune responses at mucosal surfaces.[1][2][3] The addition of an ethyl group at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for determining these properties, and presents a putative signaling pathway based on the known biological activity of the parent compound.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited, with most available information being predicted. For a comparative perspective, the experimental data for the parent compound, indole-3-carboxaldehyde, are also presented.

| Property | This compound (Predicted) | Indole-3-carboxaldehyde (Experimental) |

| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO |

| Molecular Weight | 173.21 g/mol | 145.16 g/mol [4] |

| Melting Point | Not available | 197 - 199 °C[4] |

| Boiling Point | 356.1 °C at 760 mmHg | Not available |

| Density | 1.183 g/cm³ | Not available |

| Water Solubility | Not available | Insoluble[5] |

| pKa | Not available | Not available |

| LogP (XLogP3) | 2.54 | 1.68[4] |

| Appearance | Yellow crystalline powder[6] | Tan powder[4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Distillation apparatus (if sufficient material is available) or a micro-boiling point apparatus.

-

Micro-Boiling Point Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is gently heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Aqueous Solubility Determination

Aqueous solubility is a measure of the amount of a substance that can dissolve in water at a given temperature.

-

Method: Shake-flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

pKa Determination

The pKa is a measure of the acidity of a compound.

-

Method: Potentiometric titration or UV-metric method.

-

Potentiometric Titration Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of the lipophilicity of a compound.

-

Method: Shake-flask method (OECD Guideline 107).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The n-octanol and water layers are separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Biological Activity and Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the general signaling pathway of an AhR agonist, such as indole-3-carboxaldehyde. It is plausible that this compound could act through a similar mechanism.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for AhR Activation Assay

The following diagram outlines a typical workflow to assess the activation of the AhR by a test compound.

Caption: Experimental Workflow for AhR Activation Assay.

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still lacking, predicted values and comparison with the parent compound, indole-3-carboxaldehyde, provide a useful starting point for research and development. The outlined experimental protocols offer a guide for the systematic characterization of this molecule. Furthermore, the known biological activity of indole-3-carboxaldehyde as an AhR agonist suggests a plausible mechanism of action for its 7-ethyl derivative, which can be investigated using established in vitro assays. Further studies are warranted to fully elucidate the physicochemical profile and biological activity of this compound.

References

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unipg.it [research.unipg.it]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: 7-Ethyl-1H-indole-3-carbaldehyde (CAS: 154989-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of an ethyl group at the 7-position and a formyl group at the 3-position provides opportunities for diverse chemical modifications.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 154989-45-4 | Chem-Impex, J&K Scientific |

| Molecular Formula | C₁₁H₁₁NO | Chem-Impex, PubChemLite |

| Molecular Weight | 173.21 g/mol | Chem-Impex |

| Appearance | Yellow crystalline powder | Chem-Impex |

| Purity | ≥ 99% (HPLC) | Chem-Impex, J&K Scientific |

| Boiling Point | 356.1 °C at 760 mmHg | Enamine |

| Flash Point | 176.9 °C | Enamine |

| Density | 1.183 g/cm³ | Enamine |

| Predicted XlogP | 2.3 | PubChemLite |

| Storage Conditions | 0-8 °C | Chem-Impex |

Synthesis

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

General Experimental Protocol: Vilsmeier-Haack Formylation of 7-Ethylindole

This protocol is adapted from established procedures for the formylation of indoles.[5][6]

Materials:

-

7-Ethylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-ethylindole (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a cooled aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Synthesis Workflow

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

The Biological Activity of 7-Ethyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyl-1H-indole-3-carbaldehyde is a synthetic derivative of the indole-3-carbaldehyde scaffold, a core structure found in numerous biologically active compounds. While direct and extensive experimental data on the biological activities of this compound are limited in current scientific literature, its parent compound, indole-3-carbaldehyde (I3A), and related derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide consolidates the known biological activities of the indole-3-carbaldehyde class of molecules, providing a predictive framework for the potential therapeutic applications of the 7-ethyl derivative. We will delve into the known mechanisms of action, principally the modulation of the Aryl Hydrocarbon Receptor (AhR), NF-κB, and NLRP3 inflammasome signaling pathways. This guide also provides detailed experimental protocols for the evaluation of these biological activities and summarizes quantitative data from closely related analogues to inform future research and drug development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The functionalization of this core, particularly at the C3 position with a carbaldehyde group, yields indole-3-carbaldehyde (I3A), a versatile precursor for a wide array of bioactive molecules.[2] I3A itself is a natural metabolite of tryptophan produced by gut microbiota and has been shown to possess significant immunomodulatory and anti-inflammatory properties.[3]

This compound represents a specific modification of this core structure. While it is commercially available and utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its own biological profile has not been extensively characterized.[4] This guide aims to bridge this knowledge gap by extrapolating from the well-documented activities of I3A and its derivatives.

Structure-Activity Relationship (SAR) Considerations

The introduction of an ethyl group at the C7 position of the indole ring is predicted to influence the molecule's physicochemical properties and, consequently, its biological activity.

-

Lipophilicity: The ethyl group, being a small alkyl substituent, will increase the lipophilicity (fat-solubility) of the molecule compared to the parent I3A.[5][6] This can affect its ability to cross cell membranes, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes lead to enhanced binding to hydrophobic pockets in target proteins.[7]

-

Steric Effects: The C7 position is adjacent to the indole nitrogen. An ethyl group at this position may exert steric hindrance, potentially influencing how the molecule interacts with its biological targets.[8] The orientation of the molecule within a receptor's binding site could be altered, which may either enhance or diminish its activity compared to unsubstituted I3A.

-

Electronic Effects: The ethyl group is an electron-donating group, which can subtly alter the electron density of the indole ring system. This may have a minor influence on the reactivity and binding interactions of the molecule.

Direct functionalization of the C7 position of indoles has been a topic of interest in synthetic chemistry to generate novel bioactive compounds.[9][10][11][12]

Predicted and Known Biological Activities

Based on the extensive research into indole-3-carbaldehyde and its derivatives, this compound is hypothesized to possess the following biological activities.

Anti-inflammatory Activity

Indole-3-carbaldehyde is a known modulator of inflammatory signaling pathways. It has been shown to alleviate inflammation in various models. The primary mechanisms involve the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome.

Anticancer Activity

Numerous derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their anticancer properties.[13][14] These compounds have shown cytotoxicity against a range of cancer cell lines. The proposed mechanisms are diverse and include the induction of apoptosis and cell cycle arrest. While no direct data exists for the 7-ethyl derivative, a computational study on the isomeric Indole-7-carboxaldehyde suggested potential anti-cancer activity through inhibition of cytochrome P450 2A6.[15][16]

Antimicrobial Activity

Schiff bases and hydrazone derivatives of indole-3-carbaldehyde have been reported to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, including resistant strains.[17][18]

Antioxidant Activity

The indole nucleus is known for its antioxidant properties, and derivatives of indole-3-carbaldehyde have been evaluated for their ability to scavenge free radicals.[19][20]

Quantitative Biological Data of Indole-3-Carbaldehyde Derivatives

While specific quantitative data for this compound is not available, the following tables summarize the activities of other indole-3-carbaldehyde derivatives to provide a comparative context for researchers.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide[13] | MCF-7 (Breast) | 13.2 |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide[13] | MDA-MB-468 (Breast) | 8.2 |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Indole-3-aldehyde nicotinic acid hydrazide derivative | Staphylococcus aureus | 25 |

| Indole-3-aldehyde nicotinic acid hydrazide derivative | Methicillin-resistant S. aureus (MRSA) | 12.5 |

| Indole-3-aldehyde anisic acid hydrazide derivative[17] | Staphylococcus aureus | 12.5 |

| Indole-3-aldehyde anisic acid hydrazide derivative[17] | Methicillin-resistant S. aureus (MRSA) | 6.25 |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one[21] | Methicillin-resistant S. aureus (MRSA) | 0.98 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Signaling Pathways

The biological effects of indole-3-carbaldehyde and its derivatives are often mediated through their interaction with specific signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[14][21][22][23][24] I3A is a known endogenous agonist of AhR. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in immunomodulation like IL-22.[3]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[3][13][16][25][26] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. I3A, through AhR activation, can interfere with this pathway, thus exerting anti-inflammatory effects.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[4][17][19][27][28] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. I3A has been shown to inhibit NLRP3 inflammasome activation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][29][30][31][32]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34][35][36][37]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a clear well.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[38][39][40][41]

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[18][42][43][44][45]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

-

Procedure:

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Prepare various concentrations of this compound.

-

Reaction: Mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity compared to a control without the test compound.

-

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule within the pharmacologically rich class of indole-3-carbaldehydes. Based on the extensive data available for its parent compound and other derivatives, it is highly probable that this compound possesses significant anti-inflammatory, anticancer, and antimicrobial activities. The presence of the 7-ethyl group is likely to modulate these activities through effects on lipophilicity and steric interactions with biological targets.

This technical guide provides a comprehensive overview of the predicted biological activities, relevant signaling pathways, and detailed experimental protocols necessary for the thorough investigation of this compound. It is imperative that future research focuses on the direct biological evaluation of this compound to generate specific quantitative data. Such studies will elucidate its therapeutic potential and pave the way for its development as a novel drug candidate. The protocols and data presented herein serve as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity in PK design: methyl, ethyl, futile | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 9. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 10. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 17. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

- 27. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 28. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. benchchem.com [benchchem.com]

- 34. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 35. 3.6. Microdilution of Broth Assay [bio-protocol.org]

- 36. protocols.io [protocols.io]

- 37. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

- 39. researchgate.net [researchgate.net]

- 40. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 41. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. DPPH Radical Scavenging Assay [mdpi.com]

- 44. marinebiology.pt [marinebiology.pt]

- 45. researchgate.net [researchgate.net]

7-Ethyl-1H-indole-3-carbaldehyde: A Technical Guide to its Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its indole scaffold is a common feature in numerous biologically active compounds, and the presence of the reactive aldehyde group at the 3-position allows for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives and analogs of this compound, with a focus on their potential as therapeutic agents. This document includes detailed experimental protocols, quantitative data for representative compounds, and visualizations of key synthetic and biological pathways to aid researchers in the exploration of this promising chemical space.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide range of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the 7-position of the indole ring can significantly influence the biological activity and pharmacokinetic properties of the molecule. This compound serves as a key intermediate for the synthesis of various derivatives, such as Schiff bases and chalcones, which have shown promise in preclinical studies. This guide aims to provide researchers with the necessary technical information to design, synthesize, and evaluate novel drug candidates based on this core structure.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process, starting with the formation of the indole ring, followed by functionalization at the 3-position.

Synthesis of 7-Ethyl-1H-indole

Vilsmeier-Haack Formylation of 7-Ethyl-1H-indole

The introduction of the carbaldehyde group at the 3-position of the indole ring is typically achieved through the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature is maintained below 10°C. Stir the resulting mixture for an additional 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 7-ethyl-1H-indole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into crushed ice with vigorous stirring. Add a 30% sodium hydroxide solution to make the mixture alkaline (pH 9-10). The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction of the aldehyde group of this compound with a primary amine.[4] These derivatives have been investigated for their antimicrobial and anticancer activities.[5][6]

Experimental Protocol: Synthesis of Schiff Bases

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide.[7] Indole-based chalcones have shown significant potential as anticancer agents.[8]

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Mixture: Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of potassium hydroxide dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Purification: The precipitated chalcone is filtered, washed with water until neutral, and then purified by recrystallization from a suitable solvent.

Figure 2: Synthesis of Schiff base and chalcone derivatives.

Quantitative Data and Characterization

While specific data for a wide range of this compound derivatives is limited in the literature, the following tables provide representative data for related indole derivatives to serve as a reference for characterization and comparison.

Table 1: Synthesis and Characterization of Indole-3-carboxaldehyde Derivatives

| Compound | Derivative Type | Starting Materials | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, MS) |

| 1 | Schiff Base | Indole-3-carboxaldehyde, 4-Nitroaniline | 85 | 210-212 | ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, -CH=N-), 7.2-8.3 (m, 9H, Ar-H), 12.1 (s, 1H, NH). MS: m/z 265 (M⁺). |

| 2 | Chalcone | Indole-3-carboxaldehyde, Acetophenone | 78 | 165-167 | ¹H NMR (CDCl₃): δ 7.0-8.2 (m, 11H, Ar-H & vinyl-H), 8.3 (s, 1H, NH). MS: m/z 247 (M⁺). |

Note: The data presented is for derivatives of the parent indole-3-carboxaldehyde and serves as an example. Researchers should perform full characterization for novel 7-ethyl derivatives.

Biological Activities and Signaling Pathways

Derivatives of this compound are being explored for a variety of therapeutic applications, with a significant focus on oncology.

Anticancer Activity

Indole derivatives, including those derived from 7-ethyl-indole, have demonstrated potent anticancer activity. For example, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells with an IC₅₀ value of 8 µM in both A549 and H460 cell lines.[7] The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to DNA damage and apoptosis.[7]

Many indole-based chalcones exert their anticancer effects by targeting tubulin polymerization.[8] They can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Figure 3: Potential anticancer signaling pathways.

Kinase Inhibition

The azaindole scaffold, an analog of indole, is a well-established hinge-binding motif in many kinase inhibitors.[9] This suggests that 7-ethyl-1H-indole derivatives could also be designed to target specific protein kinases involved in cancer cell proliferation and survival, such as Aurora kinases, CDKs, and VEGFR.[9][10]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Figure 4: Workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (typically 60 minutes).

-

Data Analysis: Compare the polymerization curves of treated samples to the vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[10]

Protocol:

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature to allow the reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP to ATP.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value of the compound.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and chalcones, have demonstrated promising biological activities, especially in the field of oncology. This technical guide provides a foundation for researchers to synthesize and evaluate new analogs based on this core structure. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical development.

References

- 1. Page loading... [guidechem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. mediresonline.org [mediresonline.org]

- 7. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of 7-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative with significant potential in the development of novel therapeutic agents and other fine chemicals. Accurate spectroscopic characterization is paramount for verifying its chemical structure, assessing its purity, and ensuring its suitability for further synthetic transformations. This guide details the typical experimental protocols used for such characterization.

Spectroscopic Data

Obtaining precise and comprehensive spectroscopic data is a critical step in the synthesis and characterization of any novel compound. While extensive searches of scientific databases and literature did not yield specific experimental NMR and IR data for this compound, predicted mass spectrometry data is available.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra would be required for a complete structural assignment.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C=C (aromatic) bonds.

Table 3: IR Absorption Data (Predicted)

| Frequency (cm⁻¹) | Functional Group |

| Data not available |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted collision cross-section data for various adducts of this compound is available from computational estimations.[2]

Table 4: Predicted Mass Spectrometry Data [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.09134 | 134.8 |

| [M+Na]⁺ | 196.07328 | 145.6 |

| [M-H]⁻ | 172.07678 | 137.5 |

| [M+NH₄]⁺ | 191.11788 | 156.6 |

| [M+K]⁺ | 212.04722 | 141.2 |

| [M+H-H₂O]⁺ | 156.08132 | 129.1 |

| [M+HCOO]⁻ | 218.08226 | 158.5 |

| [M+CH₃COO]⁻ | 232.09791 | 177.9 |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for indole-3-carbaldehyde derivatives, based on standard laboratory practices.[3][4]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

3.3. Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While the specific experimental spectroscopic data for this compound remains to be published in accessible scientific literature, this guide provides the foundational knowledge for its characterization. The detailed protocols for NMR, IR, and MS analysis are standard in the field and can be readily applied to this compound. The provided predicted mass spectrometry data offers a preliminary analytical reference. For definitive structural confirmation, the synthesis of this compound followed by the application of the experimental procedures outlined herein is recommended.

References

Potential Therapeutic Targets of 7-Ethyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 7-Ethyl-1H-indole-3-carbaldehyde is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented activities of the parent compound, indole-3-carboxaldehyde, and its other derivatives. The ethyl group at the 7-position may influence the compound's pharmacokinetic and pharmacodynamic properties, and therefore, the information presented herein should be considered as a starting point for further investigation.

Introduction

This compound is a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. While this compound itself is primarily recognized as a synthetic intermediate in the development of pharmaceuticals for neurological disorders, as well as for compounds with anti-cancer and anti-inflammatory properties, its intrinsic therapeutic potential is an area of growing interest.[1] This technical guide aims to provide an in-depth overview of the potential therapeutic targets of this compound by examining the established biological activities of its structural analogs.

Potential Therapeutic Areas and Targets

Based on the activities of related indole-3-carboxaldehyde derivatives, this compound could potentially be developed for the following therapeutic areas:

-

Inflammatory and Autoimmune Diseases: Targeting key inflammatory mediators.

-

Cancer: Inducing cell death and inhibiting proliferation in various cancer types.

-

Neurodegenerative Diseases: Modulating enzymes involved in neurotransmission.

-

Gastrointestinal Disorders: Maintaining gut mucosal integrity.

The following sections will delve into the specific potential molecular targets within these areas.

Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell proliferation. Indole-3-carboxaldehyde, the parent compound of this compound, is a known agonist of AhR.[2][3]

Potential Mechanism of Action:

Activation of AhR by indole-3-carboxaldehyde in intestinal immune cells stimulates the production of Interleukin-22 (IL-22).[2] IL-22 is a cytokine that plays a critical role in maintaining gut mucosal barrier function and promoting tissue repair.[4][5] By potentially acting as an AhR agonist, this compound could be a therapeutic agent for inflammatory bowel disease (IBD) and other conditions characterized by a compromised gut barrier.

Inhibition of Pro-inflammatory Cytokines

Derivatives of indole-2-one and 7-aza-2-oxindole have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Potential Mechanism of Action:

The anti-inflammatory effects of these indole derivatives suggest a potential role for this compound in modulating inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of TNF-α and IL-6 production.

Anticancer Activity

Numerous indole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[8] For instance, novel indole-based arylsulfonylhydrazides have shown promising inhibition of breast cancer cells (MCF-7 and MDA-MB-468).[9] A computational study on Indole-7-carboxaldehyde suggested its potential as an anticancer agent by inhibiting the carcinogenetic protein cytochrome P450 2A6.[10]

Potential Targets and Mechanisms:

-

Apoptosis Induction: Indole compounds can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression, such as protein kinases or cytochrome P450 enzymes.

Cholinesterase Inhibition

Thiosemicarbazone derivatives of indole-3-carboxaldehyde have been investigated for their anticholinesterase properties, suggesting their potential in the treatment of Alzheimer's disease.[11]

Potential Targets:

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.

-

Butyrylcholinesterase (BChE): A related enzyme that also hydrolyzes acetylcholine.

Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on indole-3-carboxaldehyde and its derivatives. This data provides a reference for the potential potency of this compound.

| Compound Class | Target/Assay | Cell Line/Model | Activity (IC50/Inhibition %) |

| Indole-based Sulfonohydrazides | Anticancer | MCF-7 (Breast Cancer) | IC50: 13.2 µM (for compound 5f)[9] |

| Indole-based Sulfonohydrazides | Anticancer | MDA-MB-468 (Breast Cancer) | IC50: 8.2 µM (for compound 5f)[9] |

| Indole-3-carboxaldehyde thiosemicarbazones | Anticholinesterase | Acetylcholinesterase (AChE) | Inhibition % at 200µg/mL varies by derivative[11] |

| Indole-3-carboxaldehyde thiosemicarbazones | Anticholinesterase | Butyrylcholinesterase (BChE) | Inhibition % at 200µg/mL varies by derivative[11] |

| Indole-2-one derivatives | Anti-inflammatory | RAW264.7 Macrophages | Inhibition of TNF-α and IL-6 release[6][7] |

Experimental Protocols for Target Validation

This section provides an overview of key experimental protocols that can be adapted to investigate the therapeutic potential of this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

-

Objective: To determine if this compound can activate the AhR signaling pathway.

-

Methodology:

-

Cell Culture: Use a reporter cell line containing an AhR-responsive element (XRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Luciferase Assay: Measure the luciferase activity to quantify the activation of the AhR pathway.

-

IL-22 Measurement: In a relevant immune cell line (e.g., primary T cells), measure the production of IL-22 protein (by ELISA) or mRNA (by RT-qPCR) after treatment.

-

Anti-inflammatory Activity Assay

-

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: Use a macrophage cell line (e.g., RAW264.7).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

-

In Vitro Anticancer Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To measure the inhibitory effect of this compound on AChE and BChE activity.

-

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of AChE or BChE and their respective substrates (acetylthiocholine or butyrylthiocholine).

-

Reaction Mixture: In a 96-well plate, mix the enzyme, the test compound at various concentrations, and DTNB (Ellman's reagent).

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the change in absorbance over time at 412 nm. The rate of color change is proportional to the enzyme activity.

-

Conclusion

While direct evidence for the therapeutic targets of this compound is still emerging, the extensive research on its parent compound and other indole derivatives provides a strong foundation for exploring its potential in several therapeutic areas. The Aryl Hydrocarbon Receptor, key inflammatory cytokines, and cholinesterases represent highly plausible targets. The experimental protocols outlined in this guide offer a clear path for researchers to systematically evaluate the biological activities of this promising compound and elucidate its precise mechanisms of action. Further investigation is warranted to confirm these potential targets and to explore the unique therapeutic opportunities that the 7-ethyl substitution may offer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

Potential Mechanisms of Action for 7-Ethyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 7-Ethyl-1H-indole-3-carbaldehyde is not extensively available in current literature. This guide provides an in-depth analysis of its potential mechanisms based on the well-documented biological activities of the parent indole-3-carbaldehyde scaffold and structurally similar indole derivatives. The information presented herein is intended to guide future research and drug development efforts.

Introduction

This compound belongs to the indole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with diverse biological activities.[1][2] The indole-3-carbaldehyde core, in particular, has been identified as a key pharmacophore in the development of therapeutic agents with applications in oncology, immunology, and infectious diseases.[1][3] This document outlines the most probable mechanisms of action for this compound, drawing parallels from closely related analogues and the parent compound.

The primary hypothesized mechanisms are:

-

Anticancer Activity: Potentially through the inhibition of tubulin polymerization, induction of apoptosis, and DNA damage.

-

Anti-inflammatory Activity: Likely mediated by agonism of the Aryl Hydrocarbon Receptor (AhR) and subsequent modulation of inflammatory signaling pathways.

Potential Anticancer Mechanism of Action

The indole nucleus is a core component of various potent anticancer agents.[4][5] A significant body of evidence suggests that indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[6][7]

Inhibition of Tubulin Polymerization

A prevalent mechanism for anticancer indole compounds is the inhibition of tubulin polymerization.[5][6][8] By binding to tubulin, these molecules can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While direct data for this compound is unavailable, a closely related derivative, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) , has demonstrated significant growth inhibition in non-small cell lung cancer (NSCLC) cells.[4]

Induction of Apoptosis and DNA Damage

The cytotoxic effects of EMMQ were attributed to the disruption of the mitochondrial membrane potential, DNA damage, and ultimately, apoptotic cell death.[4] It is plausible that this compound could induce a similar cascade of events in cancer cells.

Supporting Quantitative Data

The following table summarizes the anticancer activity of EMMQ and other relevant indole-3-carboxaldehyde derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | A549 (Lung) | 8 | [4] |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | H460 (Lung) | 8 | [4] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3][9] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3][9] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [3] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [3] |

Proposed Signaling Pathway for Anticancer Activity

Figure 1: Hypothesized anticancer signaling pathway.

Potential Anti-inflammatory Mechanism of Action

The parent compound, indole-3-carbaldehyde (I3A), is a metabolite of tryptophan produced by gut microbiota and is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10] This interaction plays a crucial role in regulating immune responses, particularly in the intestine.

Aryl Hydrocarbon Receptor (AhR) Agonism

I3A activates AhR in intestinal immune cells, which in turn stimulates the production of Interleukin-22 (IL-22).[10] IL-22 is a cytokine that promotes mucosal healing and barrier function. The ethyl group at the 7-position of the indole ring in this compound is unlikely to abolish this activity and may even modulate its potency.

Inhibition of Pro-inflammatory Pathways

Studies have demonstrated that I3A can alleviate intestinal inflammation induced by lipopolysaccharide (LPS) by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[11] Furthermore, in models of dextran sulfate sodium (DSS)-induced colitis, I3A has been shown to inhibit the TLR4/NF-κB/MAPK p38 signaling pathway, leading to a reduction in pro-inflammatory cytokines and preservation of the intestinal barrier.[12]

Proposed Signaling Pathway for Anti-inflammatory Activity

Figure 2: Hypothesized anti-inflammatory signaling pathway.

Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

General Experimental Workflow

Figure 3: General experimental workflow for mechanism elucidation.

Tubulin Polymerization Assay

-

Objective: To determine if this compound directly inhibits the polymerization of tubulin.

-

Methodology:

-

Purified tubulin is incubated with GTP and the test compound (or control vehicle/reference inhibitor like colchicine) in a polymerization buffer.

-

The mixture is transferred to a 96-well plate and the absorbance at 340 nm is monitored over time at 37°C.

-

An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a reduction in the rate and extent of absorbance increase.

-

IC50 values are calculated from dose-response curves.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Plate cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Aryl Hydrocarbon Receptor (AhR) Activation Assay

-

Objective: To determine if the compound is an agonist or antagonist of AhR.

-

Methodology:

-

Use a stable cell line (e.g., HepG2) transfected with a reporter plasmid containing an AhR-responsive element (e.g., DRE/XRE) upstream of a reporter gene (e.g., luciferase).

-

Treat the cells with various concentrations of this compound.

-

After a suitable incubation period, lyse the cells and measure luciferase activity.

-

An increase in luciferase activity indicates AhR agonism.

-

Conclusion

While direct experimental evidence is pending, the existing literature on indole-3-carbaldehyde and its derivatives provides a strong foundation for predicting the mechanism of action of this compound. The most promising avenues for investigation are its potential roles as an anticancer agent via tubulin polymerization inhibition and as an anti-inflammatory agent through AhR agonism. The experimental protocols outlined in this guide provide a clear path for elucidating the precise molecular mechanisms of this compound, which could facilitate its development as a novel therapeutic agent.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Ethyl-1H-indole-3-carbaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that has garnered significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring an indole core substituted with an ethyl group at the 7-position and a formyl group at the 3-position, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and application of this important chemical entity.

Introduction